

A Technical Guide to rac-Trandolapril-d5: Commercial Availability, Synthesis, and Analytical Characterization

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Compound of Interest		
Compound Name:	rac-Trandolapril-d5	
Cat. No.:	B15557653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for the deuterated analog of Trandolapril, **rac-Trandolapril-d5**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and as a reference standard in analytical method development.

Commercial Sources and Availability

rac-Trandolapril-d5 is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The following table summarizes the commercially available forms of **rac-Trandolapril-d5** and related deuterated analogs.



Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
MedchemE xpress	rac- Trandolapri I-d5	-	-	-	-	Available upon quotation.
Trandolapri I-d5	-	-	-	-	Available upon quotation.	
VIVAN Life Sciences	Trandolapri I D5	VLCS- 01255	1356847- 98-7	C24H29D5N 2O5	435.58	CoA, MASS, NMR, and HPLC data provided. [3]
Acanthus Research	Trandolapri I-D5	ACB- 161030- 0091	1356847- 98-7	C24H29D5N 2O5	-	Stable isotope-labeled reference standard.
Simson Pharma Limited	Trandolapri I D5	-	87679-37- 6 (non-d)	-	-	Available via custom synthesis, CoA provided. [5]
Axios Research	Trandolapri I-d5	AR-T02756	87679-37- 6 (non-d)	C24H29D5N 2O5	435.58	Reference standard for analytical



			application s.[6][7]
LGC Standards	Trandolapri - l-phenyl-d5	1356847- - 98-7	For pharmaceu tical analytical testing.[8]

Synthesis and Characterization

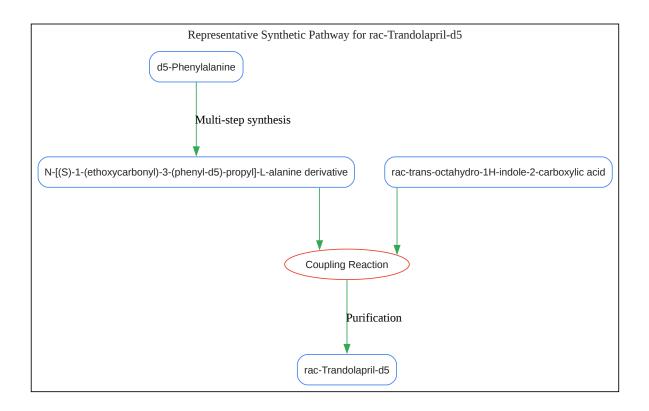
While specific, detailed protocols for the synthesis of **rac-Trandolapril-d5** are not publicly available from commercial suppliers, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Trandolapril. The deuterium atoms are typically introduced by using a deuterated starting material. In the case of **rac-Trandolapril-d5**, the five deuterium atoms are located on the phenyl ring of the phenylpropyl moiety.

A potential synthetic approach would involve the use of d5-phenylalanine as a precursor. This deuterated amino acid would then be carried through a multi-step synthesis to yield the final deuterated Trandolapril.

Representative Synthetic Pathway

The synthesis of Trandolapril generally involves the coupling of two key intermediates: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and a derivative of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.[9][10] For the synthesis of **rac-Trandolapril-d5**, the latter intermediate would be prepared using d5-phenylalanine.





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Caption: A logical workflow for the synthesis of rac-Trandolapril-d5.

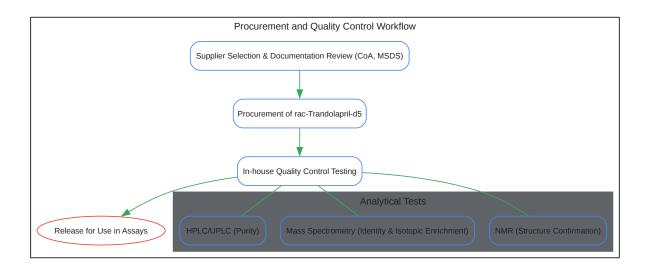
Experimental Protocols

The following are representative experimental protocols for the analysis of Trandolapril, which can be adapted for **rac-Trandolapril-d5**. As a deuterated internal standard, **rac-Trandolapril-d5** is primarily used in conjunction with LC-MS/MS methods for the quantification of Trandolapril in biological matrices.



Quality Control and Analytical Methodologies

A comprehensive quality control process is essential to ensure the identity, purity, and isotopic enrichment of **rac-Trandolapril-d5**. The general workflow for procuring and verifying a deuterated standard is outlined below.



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Caption: General workflow for procurement and quality control of a deuterated standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated RP-HPLC method for Trandolapril.[11]

- Instrumentation: A standard HPLC system with UV detection.
- Column: ODS INERTSIL C18 (250×4.6mm, 5µm).



Mobile Phase: A mixture of phosphate buffer and acetonitrile (1:1 v/v).

• Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Procedure:

• Prepare a standard solution of **rac-Trandolapril-d5** in the mobile phase.

Inject the solution into the HPLC system.

 Monitor the elution profile and determine the retention time. The purity is calculated based on the area of the principal peak relative to the total peak area.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

An LC-MS/MS method is crucial for confirming the identity and determining the isotopic enrichment of **rac-Trandolapril-d5**. The following is a representative method.

• Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

• Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) would be used for quantification if used as an internal standard. For identity confirmation, a full scan or product ion scan would be performed.
- Expected Molecular Ion: For **rac-Trandolapril-d5** (C₂₄H₂₉D₅N₂O₅), the expected [M+H]⁺ ion would be at m/z 436.6.

Procedure:

 Infuse a dilute solution of rac-Trandolapril-d5 directly into the mass spectrometer or inject it into the LC-MS system.



- Acquire mass spectra in full scan mode to confirm the molecular weight.
- Perform a product ion scan on the precursor ion (m/z 436.6) to obtain a characteristic fragmentation pattern, which can be compared to the non-deuterated standard.
- The isotopic enrichment can be estimated by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of **rac-Trandolapril-d5**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Procedure:
 - Dissolve an appropriate amount of the sample in the deuterated solvent.
 - Acquire ¹H and ¹³C NMR spectra.
 - The ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the phenyl protons.
 - The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms, and the signals for the deuterated carbons may be broadened or show coupling to deuterium.

This technical guide provides a foundational understanding of **rac-Trandolapril-d5** for research and development purposes. For specific applications, it is crucial to refer to the supplier's certificate of analysis and to perform in-house validation of analytical methods.

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